N-[2-(Diethylamino)ethyl]methanesulfonamide
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Overview
Description
N-[2-(Diethylamino)ethyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(Diethylamino)ethyl]methanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with N,N-diethylethylenediamine. The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between methanesulfonyl chloride and N,N-diethylethylenediamine, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides .
Scientific Research Applications
N-[2-(Diethylamino)ethyl]methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
N-[2-(Diethylamino)ethyl]methanesulfonamide can be compared with other similar compounds, such as:
N-[2-(Diethylamino)ethyl]benzenesulfonamide: This compound has a benzene ring instead of a methane group, leading to different chemical properties and biological activities.
N-[2-(Dimethylamino)ethyl]methanesulfonamide: This compound has a dimethylamino group instead of a diethylamino group, which affects its reactivity and interactions with enzymes.
The uniqueness of this compound lies in its specific structure, which allows it to interact with certain molecular targets in a distinct manner compared to its analogs .
Properties
CAS No. |
88334-83-2 |
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Molecular Formula |
C7H18N2O2S |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C7H18N2O2S/c1-4-9(5-2)7-6-8-12(3,10)11/h8H,4-7H2,1-3H3 |
InChI Key |
XAFUIIMJQXXJPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C |
Origin of Product |
United States |
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